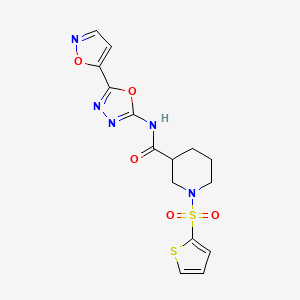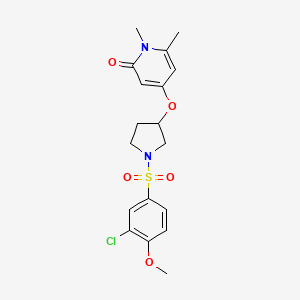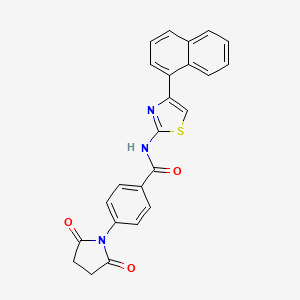![molecular formula C9H20ClNO4 B2552670 3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride CAS No. 2580251-16-5](/img/structure/B2552670.png)
3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
In the synthesis of related compounds, paper describes the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride through a coupling reaction, followed by reduction and hydrolysis, achieving a 64% yield from the 13C-source. This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Paper outlines the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride from 4-acetoxyazetidin-2-one, involving three steps including ozonolysis. This process yields a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride, which demonstrates the potential for creating complex structures from simpler precursors.
Molecular Structure Analysis
The molecular structure of the compound of interest would likely include an amino group attached to a propanoic acid backbone, similar to the structures discussed in papers and . The presence of dimethoxy and methyl groups would influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid; hydrochloride," but they do provide insights into the reactivity of similar compounds. For example, the ozonolysis step in paper could suggest a susceptibility of the vinyl group to oxidative cleavage, which might be relevant if similar functional groups were present in the compound of interest.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not discussed, the papers provide information on related compounds. For instance, the stability of the cyclic form of aspartate 1-semialdehyde hydrochloride in paper could imply that the compound of interest might also be isolated in a stable form under certain conditions. The introduction of substituents such as dimethoxy and methyl groups would affect the compound's solubility, stability, and reactivity.
Relevant Case Studies
No case studies are directly mentioned in the provided papers. However, the immunobiological activity of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives in paper and the cardioselective beta-blocking agents in paper indicate that compounds with a propanoic acid backbone can have significant biological activities, which could be relevant for the compound if it were to be studied in a biological context.
Scientific Research Applications
Synthesis and Derivatives
- The synthesis of analogs related to 3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid; hydrochloride has been explored, focusing on hallucinogenic compounds and aminoindanes, demonstrating the compound's relevance in synthetic organic chemistry (Coutts & Malicky, 1974).
Optical Purity and Asymmetric Hydrogenation
- Research has been conducted on achieving optical purity in similar compounds, highlighting the importance of this compound in the study of chirality and asymmetric synthesis (O'reilly, Derwin, & Lin, 1990).
Coordination Compounds and NMR Studies
- Studies on the interaction of related compounds with palladium(II) have been investigated, revealing insights into the coordination chemistry and NMR characteristics of these compounds (Warnke & Trojanowska, 1993).
Conversion to Other Chemical Forms
- Research on the conversion of similar compounds to different chemical forms like dihydrofuran-2-one hydrochloride demonstrates the compound's versatility in chemical transformations (Cheung & Shoolingin‐Jordan, 1997).
Crystallographic Studies
- The compound has been used in crystallographic studies to understand molecular configurations, showing its utility in structural chemistry (Linden, Iliev, & Heimgartner, 2006).
Conformational Analyses
- Conformational analysis of related compounds offers insights into the molecular structure and potential applications in drug design (Nitek et al., 2020).
Optical Resolution in Chemical Synthesis
- The compound has been a subject in studies focused on optical resolution in chemical synthesis, underlining its significance in producing enantiomerically pure substances (Shiraiwa et al., 2007).
Corrosion Inhibition Studies
- Investigations into the use of related Schiff bases in corrosion inhibition show the compound's applicability in material science and engineering (Vikneshvaran & Velmathi, 2017).
Novel Synthesis Methods
- Novel methods have been developed for synthesizing derivatives of this compound, highlighting its importance in advancing synthetic methodologies (Su Wei-ke, 2008).
Safety and Hazards
properties
IUPAC Name |
3-[(1,3-dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4.ClH/c1-9(6-13-2,7-14-3)10-5-4-8(11)12;/h10H,4-7H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCSHXYBCRDHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(COC)NCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2552588.png)



![1-((1R,5S)-8-(2-(4-bromophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2552596.png)
![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/no-structure.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2552602.png)
![N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2552605.png)
![{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol](/img/structure/B2552607.png)

![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)
